1-(Triisopropylsilyl)pyrrole

Regioselective synthesis Electrophilic aromatic substitution Pyrrole functionalization

1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) is a sterically demanding N-silylated pyrrole that uniquely enforces exclusive β-regioselectivity in electrophilic substitution—suppressing α-attack by >10,000-fold vs. unprotected pyrrole. This enables high-yield, isomer-free access to 3-substituted pyrroles for pharma and natural product synthesis (e.g., verrucarin E, γ-lycorane). The TIPS group is cleanly removed under mild fluoride conditions. Choose TIPS-pyrrole for unmatched regiocontrol that alternative protecting groups cannot provide.

Molecular Formula C13H25NSi
Molecular Weight 223.43 g/mol
CAS No. 87630-35-1
Cat. No. B1197553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triisopropylsilyl)pyrrole
CAS87630-35-1
SynonymsN-triisopropylsilylpyrrole
Molecular FormulaC13H25NSi
Molecular Weight223.43 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC=C1
InChIInChI=1S/C13H25NSi/c1-11(2)15(12(3)4,13(5)6)14-9-7-8-10-14/h7-13H,1-6H3
InChIKeyFBQURXLBJJNDBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Triisopropylsilyl)pyrrole (TIPS-pyrrole) CAS 87630-35-1: Baseline Properties, Synthesis, and Role as a 3‑Substituted Pyrrole Progenitor


1‑(Triisopropylsilyl)pyrrole (TIPS‑pyrrole), C₁₃H₂₅NSi, is a sterically hindered N‑silylated pyrrole derivative that serves as a strategic building block in heterocyclic synthesis [REFS‑1]. Characterized as a colorless to pale yellow moisture‑sensitive liquid (bp 78 °C at 0.4 mmHg, d 0.904 g·mL⁻¹, n₂₀ᴰ 1.492), it is prepared by deprotonation of pyrrole with NaH or n‑BuLi followed by quenching with triisopropylsilyl chloride, routinely achieving yields >95% [REFS‑2][REFS‑3]. The triisopropylsilyl (TIPS) moiety functions as a removable nitrogen protecting group that confers thermal stability, steric bulk, and—most importantly—enforces exclusive β‑regioselectivity in electrophilic substitution reactions, enabling the efficient synthesis of 3‑substituted pyrroles that are otherwise difficult to access [REFS‑1].

Why 1-(Triisopropylsilyl)pyrrole Cannot Be Substituted with Unprotected Pyrrole or Alternative N‑Protecting Groups


Generic substitution of TIPS‑pyrrole with unsubstituted pyrrole or other silyl/arylsulfonyl derivatives fails because the TIPS group provides a unique combination of β‑directing steric bulk and synthetic versatility that is not replicated by smaller or less hindered protecting groups. Unprotected pyrrole undergoes electrophilic attack exclusively at the α‑position (C2) [REFS‑1], while alternative N‑protecting groups (e.g., trimethylsilyl, tert‑butyldimethylsilyl, phenylsulfonyl) either fail to confer complete β‑regioselectivity, lack stability under strong nucleophilic/basic conditions, or require harsh deprotection protocols [REFS‑2][REFS‑3]. The TIPS moiety suppresses α‑attack by a factor exceeding 10⁴ versus unsubstituted pyrrole—a level of regiocontrol not matched by any other single N‑substituent [REFS‑4]. This quantitative differentiation directly impacts the feasibility and yield of synthetic routes to 3‑substituted pyrroles and complex natural products.

1-(Triisopropylsilyl)pyrrole: Comparative Quantitative Evidence for Scientific Selection


β‑Regioselectivity: TIPS‑Pyrrole vs. Unprotected Pyrrole

TIPS‑pyrrole directs electrophilic substitution exclusively to the β‑position, whereas unsubstituted pyrrole yields α‑substitution almost exclusively. Competitive trifluoroacetylation experiments reveal that α‑attack on TIPS‑pyrrole is decelerated by a factor of >10⁴ relative to pyrrole [REFS‑1][REFS‑2].

Regioselective synthesis Electrophilic aromatic substitution Pyrrole functionalization

Silyl Protecting Group Comparison: TIPS vs. TBDPS Bromination Regioselectivity

Bromination of N‑tert‑butyldiphenylsilylpyrrole (TBDPS‑pyrrole) with NBS yields a mixture of bromopyrrole isomers [REFS‑1]. In contrast, bromination of TIPS‑pyrrole under identical NBS conditions affords predominantly the 3‑bromo derivative, enabling straightforward isolation of 1‑(triisopropylsilyl)‑3‑bromopyrrole [REFS‑2].

Protecting group strategy Halogenation Pyrrole bromination

Access to 3‑Lithiopyrrole: TIPS‑Pyrrole vs. Alternative Protecting Groups

1‑(Triisopropylsilyl)‑3‑bromopyrrole undergoes clean bromine–lithium exchange with alkyllithium reagents to generate 3‑lithio‑1‑(triisopropylsilyl)pyrrole—a formal equivalent of 3‑lithiopyrrole—in good yield [REFS‑1]. This lithiated intermediate is not accessible from pyrroles bearing smaller silyl groups (e.g., TMS) or arylsulfonyl groups, which either undergo competing desilylation or fail to stabilize the 3‑lithio species [REFS‑2].

Organometallic chemistry Halogen–metal exchange Lithiation

Thermal and Chemical Stability of TIPS‑Protected Pyrroles vs. TMS‑Protected Analogs

The TIPS group confers stability to strong bases (organolithiums, alkoxides) at 0 °C and withstands temperatures up to approximately 150 °C without degradation [REFS‑1]. In contrast, trimethylsilyl (TMS)‑protected pyrroles undergo desilylation under mildly basic or nucleophilic conditions, limiting their utility in multistep sequences involving organometallic reagents [REFS‑2].

Protecting group stability Thermal stability Base stability

High‑Value Research and Industrial Application Scenarios for 1-(Triisopropylsilyl)pyrrole


Synthesis of 3‑Substituted Pyrrole Natural Products and Bioactive Molecules

TIPS‑pyrrole is the preferred starting material for constructing 3‑substituted pyrrole cores found in numerous natural products (e.g., verrucarin E, lycorane alkaloids) and pharmaceutical candidates. The exclusive β‑regioselectivity (>10⁴‑fold α‑suppression) eliminates isomer separation, while the TIPS group is cleanly removed with fluoride ion to reveal the free 3‑substituted pyrrole [REFS‑1]. This sequence was applied in a 13‑step formal synthesis of (±)‑γ‑lycorane, achieving an overall 34% yield from commercially available N‑triisopropylsilylpyrrole [REFS‑2].

Perfluoroalkylation and Vilsmeier Formylation for Fluorinated Building Blocks

TIPS‑pyrrole participates in perfluoroalkylation and Vilsmeier formylation reactions to introduce fluorinated chains or formyl groups at the β‑position [REFS‑1]. The resulting 3‑perfluoroalkyl‑ and 3‑formylpyrroles are valuable intermediates for medicinal chemistry, where fluorination enhances metabolic stability and lipophilicity. The TIPS group remains intact during these transformations and is subsequently removed under mild fluoride conditions [REFS‑2].

Generation of 3‑Lithiopyrrole for Nucleophilic 3‑Functionalization

1‑(Triisopropylsilyl)‑3‑bromopyrrole, derived cleanly from TIPS‑pyrrole, undergoes bromine–lithium exchange to yield a stable 3‑lithio intermediate [REFS‑1]. This species reacts with a wide range of electrophiles (alkyl halides, carbonyl compounds, chlorosilanes) to install diverse 3‑substituents, many of which cannot be introduced by direct electrophilic substitution. The method has been employed in the total synthesis of the antibiotic verrucarin E and other complex targets [REFS‑2].

Preparation of 3‑Nitropyrrole and 3‑Aminopyrrole Derivatives

Nitration of TIPS‑pyrrole yields 3‑nitro‑1‑(triisopropylsilyl)pyrrole, a precursor to 3‑nitropyrrole—a key building block for nucleoside analogs and heterocyclic bases [REFS‑1]. The TIPS group directs nitration exclusively to the β‑position, avoiding the α‑nitration that plagues unprotected pyrrole. Following nitration, desilylation with fluoride provides 3‑nitropyrrole, which can be reduced to 3‑aminopyrrole for further functionalization [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Triisopropylsilyl)pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.